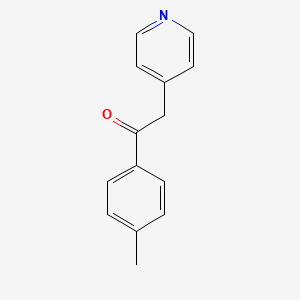

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCKHEMSKSGZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463725 | |

| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100866-13-5 | |

| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Pathway

The most viable and efficient synthetic route to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone involves a nucleophilic addition of a metalated picoline derivative to a p-tolyl electrophile. Specifically, the proposed pathway utilizes the generation of a 4-picolyllithium intermediate, which then reacts with a suitable p-tolyl acylating agent. A well-documented analogous reaction is the synthesis of the 2-pyridyl isomer, which proceeds via the reaction of 2-picoline with p-tolunitrile followed by acidic hydrolysis. This method is adaptable for the synthesis of the target 4-pyridyl isomer.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the starting materials and the target product, this compound. While experimental spectroscopic data for the final product is not available in the search results, predicted values and data from analogous compounds are provided for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | CAS Number |

| 4-Picoline | C₆H₇N | 93.13 | Colorless liquid | - | 108-89-4 |

| p-Toluonitrile | C₈H₇N | 117.15 | Colorless liquid | - | 104-85-3 |

| n-Butyllithium | C₄H₉Li | 64.06 | Solution in hexanes | - | 109-72-8 |

| This compound | C₁₄H₁₃NO | 211.26 | Not specified | ≥ 98[1][2] | 100866-13-5[1][2][3] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-(pyridin-2-yl)-1-(p-tolyl)ethanone.[4] Researchers should exercise standard laboratory safety precautions when performing this synthesis.

3.1. Materials and Reagents

-

4-Picoline

-

p-Toluonitrile

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuric Acid (concentrated)

-

Potassium Hydroxide (or other suitable base for neutralization)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

3.2. Reaction Procedure

-

Lithiation of 4-Picoline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-picoline (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a reddish-brown solution indicates the generation of the 4-picolyllithium intermediate.

-

Reaction with p-Toluonitrile: Cool the solution of 4-picolyllithium back to 0°C. Add p-toluonitrile (1.05 equivalents) dropwise to the reaction mixture. After the addition, allow the mixture to warm to room temperature and stir for an additional 6 hours.

-

Hydrolysis: Carefully quench the reaction by the dropwise addition of a 60% aqueous solution of sulfuric acid at 0°C until a pH of 1 is reached. Stir the mixture vigorously for 24 hours at room temperature to ensure complete hydrolysis of the intermediate imine.

-

Work-up and Isolation: Neutralize the acidic mixture with a saturated aqueous solution of potassium hydroxide until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By leveraging established organometallic chemistry principles and adapting a known procedure for a similar isomer, researchers are equipped with the necessary information to produce this valuable compound. The provided diagrams and structured data are intended to facilitate a clear understanding of the synthesis and aid in the successful execution of the experimental work. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. This document summarizes its physicochemical characteristics, provides a detailed experimental protocol for the synthesis of a closely related isomer, and explores its potential biological relevance, particularly in the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.

Core Chemical Properties

This compound, with the CAS number 100866-13-5, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |

| Molecular Weight | 211.26 g/mol | [2][3] |

| Melting Point | 110-111 °C | |

| Boiling Point (Predicted) | 370.5 ± 22.0 °C | |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.22 ± 0.10 |

Spectroscopic Data

Synthesis Methodology

While a specific experimental protocol for the synthesis of this compound was not found, a detailed method for the preparation of its isomer, 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, has been documented and can serve as a foundational methodology.[4] The synthesis involves the reaction of 2-picoline with n-butyllithium, followed by the addition of p-tolunitrile and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone [4]

Materials:

-

2-Picoline

-

n-Butyllithium (n-BuLi) in hexane

-

p-Tolunitrile

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated aqueous potassium hydroxide (KOH) solution

-

Hexane

-

Water

Procedure:

-

To a solution of 2-picoline (1.0 equivalent) in anhydrous THF, slowly add n-butyllithium (1.0 equivalent) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture back to 0 °C and add p-tolunitrile (1.0 equivalent).

-

Let the reaction mixture stir at room temperature for an additional 6 hours.

-

Carefully quench the reaction by the dropwise addition of a 60% aqueous sulfuric acid solution until a pH of 1 is reached.

-

Stir the mixture for 24 hours to ensure complete hydrolysis.

-

Neutralize the acidic solution with a saturated aqueous KOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

Logical Workflow for the Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone

Caption: Synthetic workflow for the preparation of a 2-(pyridin-yl)ethanone derivative.

Biological Context and Potential Applications

Derivatives of 2-(pyridin-4-yl)ethanone have shown potential as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6][7] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response.[8][9][10]

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 plays a crucial role in attenuating this signal.[6][7] It is activated downstream of the TCR and subsequently phosphorylates adaptor proteins like SLP-76, leading to their degradation and a dampening of the immune response.[6][8] By inhibiting HPK1, this negative feedback loop is disrupted, resulting in sustained T-cell activation and a more robust anti-tumor response.

Caption: Simplified HPK1 signaling pathway in T-cell activation and the potential point of intervention.

Conclusion

This compound is a compound with potential for further investigation, particularly in the field of immuno-oncology. While comprehensive experimental data is still lacking, the available information on its physicochemical properties and the biological activity of related structures provide a solid foundation for future research. The synthetic protocol for a closely related isomer offers a viable starting point for its preparation. Further studies are warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and confirm its inhibitory activity against HPK1 and its downstream effects on T-cell signaling.

References

- 1. 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE CAS#: 100866-13-5 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. HPK1, a hematopoietic protein kinase activating the SAPK/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 9. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and chemical properties of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. While this compound is available commercially as a building block in medicinal chemistry, particularly for the synthesis of protein degraders, detailed experimental data such as spectroscopic analyses and biological activity are not extensively documented in publicly accessible literature. This guide compiles the available chemical information and presents a standardized, hypothetical protocol for its synthesis and characterization based on established organic chemistry principles. The objective is to provide a foundational resource for researchers utilizing this molecule in synthetic applications.

Molecular Structure and Chemical Identity

This compound is a ketone derivative featuring a pyridine ring linked via a methylene bridge to a carbonyl group, which is attached to a p-tolyl group.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 100866-13-5[1][2] |

| Molecular Formula | C₁₄H₁₃NO[1][3] |

| Molecular Weight | 211.26 g/mol [1][3] |

| InChI Key | XUCKHEMSKSGZAI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |

Molecular Structure Diagram

The two-dimensional chemical structure of this compound is depicted below. This diagram was generated using the canonical SMILES string obtained from public chemical databases.

Physicochemical Properties

| Property | Value |

| Appearance | Expected to be a solid at room temperature. |

| Purity | Commercially available with purities of ≥95% or ≥98%.[4][3] |

| Storage | Store at room temperature.[1] |

Experimental Protocols

While specific, peer-reviewed synthesis and characterization protocols for this compound are not widely published, a general and plausible synthetic route is outlined below. This protocol is based on established methodologies for the synthesis of pyridyl ketones.

Hypothetical Synthesis Protocol

A common method for the synthesis of such ketones involves the reaction of a suitable organometallic reagent with an appropriate acylating agent. One potential route is the acylation of 4-picolyllithium with a p-toluoyl derivative.

Reaction Scheme:

4-Picoline + n-Butyllithium → 4-Picolyllithium 4-Picolyllithium + N,N-Dimethyl-p-toluamide → this compound

Materials:

-

4-Picoline

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethyl-p-toluamide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-picoline in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of 4-picolyllithium.

-

Add a solution of N,N-dimethyl-p-toluamide in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl and pyridine rings, the methylene protons, and the methyl protons. The ¹³C NMR spectrum would confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the carbonyl carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential use as a fragment in the design and synthesis of larger molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[1] However, the activity of the title compound itself has not been reported.

Due to the lack of data on its biological targets and mechanisms of action, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a readily available chemical intermediate with potential applications in medicinal chemistry and drug discovery. This guide has summarized its known chemical properties and provided a representative, albeit hypothetical, experimental protocol for its synthesis and characterization. Further research is required to determine its physicochemical properties, spectroscopic data, and potential biological activities. The information presented herein serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

References

In-depth Technical Guide: The Mechanism of Action of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the mechanism of action for the chemical compound 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. Despite its availability from various chemical suppliers and its well-defined chemical structure, there is currently no publicly accessible research, including preclinical or clinical studies, that elucidates its pharmacological properties, biological targets, or its effects on cellular signaling pathways.

This technical guide aims to provide a transparent overview of the current state of knowledge. However, due to the absence of published data, this document will highlight the lack of information and outline the necessary future research required to determine the compound's mechanism of action.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is readily available in chemical databases and from commercial suppliers.

| Property | Value |

| CAS Number | 100866-13-5 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | Ethanone, 1-(4-methylphenyl)-2-(4-pyridinyl)- |

Current Understanding of Biological Activity

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the biological evaluation of this compound. While research exists on structurally related compounds, such as certain pyridine and ketone derivatives, these findings cannot be directly extrapolated to the specific compound . The unique arrangement of the pyridin-4-yl and p-tolyl moieties in this compound results in a distinct chemical entity whose biological profile remains uncharacterized.

Gaps in Knowledge and Future Research Directions

The absence of data on the mechanism of action of this compound presents a clear need for foundational research. To address this knowledge gap, a systematic investigation is required, encompassing a range of in vitro and in vivo studies.

Proposed Experimental Workflow

A logical workflow for the initial characterization of the compound's biological activity is outlined below. This workflow is a standard approach in early-stage drug discovery and pharmacological research.

Technical Guide: 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS: 100866-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS: 100866-13-5), a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Due to the limited availability of published research specifically on this compound, this document summarizes its known properties from chemical supplier data and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, it explores potential areas of research and application by drawing parallels with structurally related pyridinylethanone and pyridinone derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential utility of this molecule.

Chemical and Physical Properties

Publicly available data for this compound is primarily limited to information from commercial chemical suppliers. A summary of these properties is presented in Table 1. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across all suppliers, indicating a lack of comprehensive experimental characterization in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100866-13-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO | [2] |

| Molecular Weight | 211.26 g/mol | [2] |

| Purity | Typically ≥95-98% | [2][4] |

| Appearance | White to yellow powder or crystals | |

| Storage | Room temperature, in a dry, dark, and ventilated place. | [2][5] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available |

This compound is classified as a ketone and a pyridine derivative.[1] It is also listed as a "Protein Degrader Building Block," suggesting its potential as an intermediate in the synthesis of molecules for targeted protein degradation.[2]

Proposed Synthesis

While a specific, experimentally validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related aryl ketones and a known procedure for its isomer, 2-(pyridin-2-yl)-1-(p-tolyl)ethanone. A potential two-step synthesis is outlined below.

Experimental Workflow: Proposed Synthesis

References

An In-depth Technical Guide to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(pyridin-4-yl)-1-(p-tolyl)ethanone represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine and substituted phenyl rings form a core scaffold that has been explored for a variety of therapeutic applications, most notably in the fields of oncology and kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds and their close analogs. Due to the limited availability of public data on the specific this compound core, this guide draws upon published data for structurally related pyridine derivatives to provide a foundational understanding for researchers in this area. This document includes detailed experimental protocols, quantitative biological data organized for comparative analysis, and visualizations of relevant biological pathways to facilitate further research and development.

Introduction

The pyridine nucleus is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged structure in drug design. When coupled with a substituted phenyl ring, as in the this compound framework, a versatile platform for structure-activity relationship (SAR) studies is created.

Research into pyridine derivatives has revealed their potential to modulate the activity of various biological targets, including kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2] The 2-(pyridin-4-yl)-1-phenylethanone scaffold, in particular, has been investigated for its anticancer properties, with studies on related compounds demonstrating activities such as the induction of apoptosis and cell cycle arrest.[3]

This guide aims to consolidate the available information on this compound derivatives and their analogs, providing a valuable resource for researchers interested in exploring the therapeutic potential of this chemical space. While specific data for this exact scaffold is limited, the presented information on related compounds offers a strong starting point for the design and synthesis of novel derivatives with improved potency and selectivity.

Synthesis of this compound Derivatives

A general and plausible method for the synthesis of this compound derivatives involves the reaction of a picolyl anion with a substituted benzonitrile, followed by acidic hydrolysis. A representative synthetic scheme is outlined below, based on established chemical principles.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a 2-(pyridin-2-yl) analog and may require optimization for the 4-pyridyl isomer.[4]

Materials:

-

4-Picoline

-

n-Butyllithium (n-BuLi) in hexanes

-

p-Tolunitrile

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄), aqueous solution (e.g., 60%)

-

Potassium hydroxide (KOH), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation or chromatography equipment)

Procedure:

-

Formation of the Picolyl Anion: To a solution of 4-picoline in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of n-BuLi in hexanes with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Nucleophilic Addition: Cool the resulting deep red solution back to 0 °C and add one equivalent of p-tolunitrile.

-

Allow the mixture to stir at room temperature for 6 hours.

-

Acidic Hydrolysis: Carefully add a 60% aqueous solution of sulfuric acid dropwise until a pH of 1 is reached.

-

Stir the mixture vigorously for 24 hours to ensure complete hydrolysis of the intermediate imine.

-

Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of KOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

-

The crude product can be purified by reduced pressure distillation or column chromatography on silica gel to yield the desired this compound.

Biological Activities of Structurally Related Pyridine Derivatives

In Vitro Anticancer Activity of Pyridine Analogs

The cytotoxicity of various pyridine derivatives has been evaluated against a range of human cancer cell lines using the MTT assay. The IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 | [5] |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 | [5] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549 (Lung) | 3.22 | [5] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | HCT-116 (Colon) | 2.71 | [5] |

| 3,4-dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 | [1] |

| 3,4-dihydropyridine-2(1H)-thione (S22) | SK-OV-3 (Ovarian) | 1.67 | [1] |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | [5] |

| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | A-549 (Lung) | 0.00803 | [6] |

| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | MDA-MB-231 (Breast) | 0.0103 | [6] |

Kinase Inhibitory Activity of Pyridine Analogs

Pyridine derivatives have been identified as potent inhibitors of various protein kinases. The IC₅₀ values for the inhibition of several kinases are listed below.

| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |

| 2-substituted-pyridin-4-yl macrocyclic derivative (2t) | HPK1 | 1.22 | [2] |

| Pyrrolopyridine-pyridone derivative (2) | Met | 1.8 | [7] |

| Pyrrolopyridine-pyridone derivative (2) | Flt-3 | 4 | [7] |

| Pyrrolopyridine-pyridone derivative (2) | VEGFR-2 | 27 | [7] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This is a general protocol for a biochemical kinase assay that can be adapted for various kinases and detection methods (e.g., fluorescence, luminescence, radioactivity).[10][11]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagents (specific to the assay format)

-

384-well assay plates (low-volume, black or white depending on detection method)

-

Plate reader capable of detecting the appropriate signal

Procedure:

-

Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Kinase Addition: Add the purified kinase to each well and incubate for a short period (e.g., 10-30 minutes) to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction Incubation: Incubate the reaction for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).

-

Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Potential Mechanism of Action and Signaling Pathways

The anticancer activity of pyridine derivatives often involves the modulation of key signaling pathways that control cell proliferation, survival, and death. While the specific pathways affected by this compound derivatives have not been elucidated, studies on related compounds suggest that they may induce G2/M cell cycle arrest and apoptosis through the upregulation of tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK.[3]

A hypothetical signaling pathway illustrating how these compounds might exert their anticancer effects is presented below. It is important to note that this is a generalized pathway, and the actual mechanism for a specific compound may vary.

Caption: A putative signaling pathway for the anticancer activity of pyridine derivatives.

This proposed mechanism involves the induction of cellular stress by the compound, leading to the activation of the p53 tumor suppressor and the JNK stress-activated kinase. Activated p53 can upregulate the cyclin-dependent kinase inhibitor p21, resulting in G2/M cell cycle arrest. Simultaneously, activated JNK can modulate the expression of Bcl-2 family proteins, promoting the pro-apoptotic Bax and inhibiting the anti-apoptotic Bcl-2, thereby triggering the intrinsic mitochondrial pathway of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. While direct biological data for derivatives of this specific core structure is limited, the wealth of information available for structurally related pyridine compounds strongly suggests its potential for biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on both the pyridine and tolyl rings. This will enable a thorough investigation of the structure-activity relationships and the identification of lead compounds with potent and selective activity. Subsequent studies should then aim to elucidate the precise molecular targets and signaling pathways modulated by these lead compounds to gain a deeper understanding of their mechanism of action. The detailed experimental protocols and comparative biological data presented in this guide provide a solid foundation for initiating such research endeavors.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE, CasNo.100866-13-5 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: A Technical Guide

Introduction

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a ketone derivative with a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . Its structure incorporates a p-tolyl group and a pyridine-4-yl moiety attached to an ethanone backbone. This unique combination of aromatic and heterocyclic systems suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.55 | Doublet | 2H | H-2', H-6' (Pyridinyl) |

| ~7.90 | Doublet | 2H | H-2, H-6 (p-tolyl) |

| ~7.30 | Doublet | 2H | H-3, H-5 (p-tolyl) |

| ~7.25 | Doublet | 2H | H-3', H-5' (Pyridinyl) |

| ~4.30 | Singlet | 2H | Methylene (-CH₂-) |

| ~2.40 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Carbonyl (C=O) |

| ~150.0 | C-2', C-6' (Pyridinyl) |

| ~145.0 | C-4 (p-tolyl) |

| ~144.5 | C-4' (Pyridinyl) |

| ~134.0 | C-1 (p-tolyl) |

| ~129.5 | C-3, C-5 (p-tolyl) |

| ~128.5 | C-2, C-6 (p-tolyl) |

| ~124.0 | C-3', C-5' (Pyridinyl) |

| ~45.0 | Methylene (-CH₂-) |

| ~21.5 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1420 | Medium | C=N Stretch (Pyridinyl) |

| ~820 | Strong | p-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 211 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (p-Tolylcarbonyl Cation) |

| 92 | [C₅H₄NCH₂]⁺ (Pyridin-4-ylmethyl Cation) |

| 91 | [C₇H₇]⁺ (Tropylium Cation) |

| 78 | [C₅H₄N]⁺ (Pyridinyl Cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel and retune.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Purity and Characterization of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the chemical compound 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the synthesis, purification, and analytical characterization of this molecule.

Compound Profile

This compound, with the CAS number 100866-13-5, is a ketone derivative featuring a pyridine and a p-tolyl group. Its chemical structure and basic properties are summarized in the table below. Commercial suppliers typically offer this compound with a purity of 95% or greater than or equal to 98%.[1][2][3]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 100866-13-5 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Purity (Commercial) | 95% or ≥98%[1][2][3] |

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

General Synthetic Protocol

-

Deprotonation: To a solution of 4-picoline in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation of the methyl group of 4-picoline.

-

Nucleophilic Addition: The resulting solution containing the lithiated 4-picoline is cooled again, and p-tolunitrile is added. The reaction is stirred for an extended period to allow for the nucleophilic addition to the nitrile group.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid, such as sulfuric acid, to hydrolyze the intermediate imine to the desired ketone.

-

Work-up and Extraction: The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Purification

Purification of the crude product is crucial to achieve high purity. A common and effective method for the purification of solid organic compounds is recrystallization.

Caption: General workflow for purification by recrystallization.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine and p-tolyl rings, a singlet for the methylene protons between the two rings, and a singlet for the methyl protons of the p-tolyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the aromatic rings, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic rings.

Mass Spectrometry (MS):

Mass spectrometric analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.26 g/mol ). Fragmentation patterns would be consistent with the structure, showing fragments corresponding to the pyridyl and p-tolyl moieties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A general reversed-phase HPLC method can be developed for this purpose.

Caption: General workflow for HPLC purity analysis.

General HPLC Method Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activity or involvement in signaling pathways of this compound. However, the pyridine and ketone moieties are present in numerous biologically active compounds. For instance, various substituted pyridine derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[5] Further research is required to elucidate the potential biological roles of this specific compound.

Conclusion

This technical guide has summarized the available information on the purity and characterization of this compound. While specific experimental data is limited in the public domain, this document provides a framework for its synthesis, purification, and analytical characterization based on established chemical principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a starting point for their work with this compound, adapting the general protocols to their specific needs and instrumentation. Further investigation is warranted to fully characterize this molecule and explore its potential biological activities.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-PYRIDIN-4-YL-1-P-TOLYL-ETHANONE, CasNo.100866-13-5 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of specific published data on the biological activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. This guide, therefore, provides an in-depth analysis of the potential biological activities of this compound based on its structural features and the well-documented activities of closely related pyridine-containing molecules. The information presented herein is intended to serve as a predictive resource to guide future research and drug discovery efforts.

Executive Summary

The pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. The title compound, this compound, belongs to the class of 4-picolyl ketones and possesses structural motifs that suggest potential for significant pharmacological effects. Based on extensive literature review of analogous compounds, this guide explores the probable anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of this compound. Detailed experimental protocols for evaluating these potential activities are provided, alongside a quantitative summary of the activities of related compounds to offer a comparative baseline for future studies.

Potential Biological Activities

Anticancer and Cytotoxic Potential

Pyridine derivatives are extensively studied for their antiproliferative and cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) of many pyridine analogs reveals that the presence and position of substituents on the pyridine and adjacent rings can significantly influence their anticancer potency. For instance, some pyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1] Others have been developed as inhibitors of specific kinases, such as Mitogen- and Stress-Activated Kinase 1 (MSK1) or mutant isocitrate dehydrogenase 2 (IDH2), which are implicated in cancer progression.[2][3]

Table 1: Summary of Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyridine-ureas | MCF-7 (Breast) | 0.22 - 23.02 | [4] |

| 1,2,4 Triazole Pyridine Derivatives | B16F10 (Melanoma) | 41.12 - 61.11 | [5] |

| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 | [6] |

| Trimethoxyphenyl Pyridine Derivatives | HepG-2 (Liver) | 3.25 | [1] |

| Imidazo[4,5-b]pyridine Derivatives | Various | Potent Activity Reported | [7] |

Anti-inflammatory Properties

The pyridine scaffold is a key component of several anti-inflammatory agents. Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like cyclooxygenases (COX).[8][9] The anti-inflammatory potential of novel pyridine carbothioamide analogs has been demonstrated through both in vitro and in vivo models, showing a significant reduction in paw edema in Complete Freund's Adjuvant-induced inflammatory models.[8]

Table 2: Summary of Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) or % Inhibition | Reference(s) |

| Pyridine Carbothioamide Analogs | In vitro anti-inflammatory | 10.25 - 23.15 | [8] |

| Pyridine Derivatives | LPS-stimulated NO inhibition | IC50 = 76.6 & 96.8 | [10] |

| Pyridine- and Thiazole-Based Hydrazides | Protein denaturation inhibition | IC50 = 46.29–100.60 µg/mL | [9] |

| Thiazolo[4,5-b]pyridines | Carrageenan-induced paw edema | Up to 53.4% inhibition | [11] |

| N-Pyridyl-1H-2λ6,1-benzothiazine-3-carboxamides | Analgesic and anti-inflammatory | Moderate to high activity | [12] |

Antimicrobial (Antibacterial and Antifungal) Activity

The pyridine ring is a constituent of numerous compounds with demonstrated efficacy against a spectrum of microbial pathogens. Pyridine derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors, a key enzyme in the fungal respiratory chain.[15]

Table 3: Summary of Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Chlorinated Pyridine Carbonitrile | Candida albicans | 25 | [13] |

| Pyridine-4-aldoxime-based salts | Various bacteria and yeasts | MICs reported | [14] |

| Pyridine Carboxamides | Botrytis cinerea | Good in vivo activity | [15] |

| N'-phenylisonicotinohydrazides | Various phytopathogenic fungi | EC50 < 1.0 | [16] |

| 2,6-Disubstituted Pyridines | S. aureus, P. aeruginosa | 75 | [17] |

Enzyme Inhibition

The structural characteristics of pyridine derivatives make them suitable candidates for interacting with the active sites of various enzymes. Studies have demonstrated the inhibitory effects of pyridine analogs on enzymes such as urease, which is implicated in infections by Helicobacter pylori, and cholinesterases, which are targets in the management of Alzheimer's disease.[18][19] Additionally, certain pyridine derivatives have been screened for their ability to inhibit human hydrogen sulfide-synthesizing enzymes.[20][21]

Table 4: Summary of Enzyme Inhibition by Selected Pyridine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 or % Inhibition | Reference(s) |

| Pyridin-2(1H)-ones | Urease | Superior to thiourea | [18] |

| Pyridine Diamine Derivatives | Equine Butyrylcholinesterase (eqBChE) | Ki = 99 ± 71 nM | [19] |

| 2,4,6-Trisubstituted Pyridines | Mutant Isocitrate Dehydrogenase 2 (IDH2) | IC50 = 54.6 nM | [3] |

| Pyridine Derivatives | Cystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE) | Weak inhibition at 0.5-1 mM | [20][21] |

| Arylpyridin-2-yl Guanidine Derivatives | Mitogen- and Stress-Activated Kinase 1 (MSK1) | IC50 ~ 2 µM (in vitro IL-6 release) | [22] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.[23]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24 and 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard model for evaluating the anti-inflammatory activity of compounds.[11]

-

Animal Grouping: Divide laboratory animals (e.g., rats) into control, standard (e.g., Ibuprofen), and test groups.

-

Compound Administration: Administer the test compounds and the standard drug intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). The control group receives the vehicle (e.g., DMSO).

-

Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Workflows

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory pyridine derivatives.

References

- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of the 2-(Pyridin-4-yl)ethanone Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific scaffold, 2-(pyridin-4-yl)-1-(substituted-phenyl)ethanone, exemplified by 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, represents a valuable building block in the design of novel therapeutics. While extensive biological data for this compound itself is not publicly available, its structural motifs are present in a multitude of biologically active molecules, particularly kinase inhibitors. This technical guide will delve into the medicinal chemistry applications of this scaffold, drawing upon data from closely related analogs to illustrate its potential in drug discovery. We will explore its role in the development of kinase inhibitors, present quantitative data from relevant studies, detail pertinent experimental protocols, and visualize key signaling pathways.

Introduction: The 2-(Pyridin-4-yl)ethanone Core

The compound this compound (CAS No. 100866-13-5) is a ketone featuring a pyridine ring linked via a methylene bridge to a carbonyl group, which is attached to a p-tolyl group. The pyridine moiety, a bioisostere of a phenyl ring, offers key advantages in drug design, including improved solubility, the ability to act as a hydrogen bond acceptor, and the potential for ionic interactions. These properties make the 2-(pyridin-4-yl)ethanone scaffold a versatile template for generating libraries of compounds with diverse pharmacological activities. Commercially, this compound is recognized as a building block for the synthesis of more complex molecules, including protein degraders.

The Pyridine Scaffold in Kinase Inhibition

A significant application of the pyridine scaffold lies in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket of the kinase.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance T-cell activation and improve anti-tumor immune responses. Several potent and selective HPK1 inhibitors feature a substituted pyridine core. For instance, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives have been developed as highly potent HPK1 inhibitors.[1]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, and its deregulation is linked to diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The discovery of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors highlights the utility of the pyridinyl moiety in targeting this kinase.

Quantitative Data on Pyridine-Based Kinase Inhibitors

While specific quantitative data for this compound is unavailable in the public domain, the following tables summarize the activity of structurally related pyridine-containing compounds against various kinase targets. This data serves to illustrate the potential potency and selectivity that can be achieved with this scaffold.

Table 1: Inhibitory Activity of Pyridine-Based HPK1 Inhibitors

| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |

| Compound 2t | HPK1 | 1.22 | >665-fold vs. GLK, >1095-fold vs. LCK | [1] |

Table 2: Inhibitory Activity of Pyridine-Based PIM-1 Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 12 | PIM-1 | 14.3 | [2] |

| Staurosporine (Reference) | PIM-1 | 16.7 | [2] |

Table 3: Inhibitory Activity of Pyridine-Based MSK1 Inhibitors

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 1a | MSK1 | ~18 | [3] |

| Compound 49d | MSK1 | ~2 (in vitro IL-6 release) | [3] |

Experimental Protocols

To facilitate further research and development of compounds based on the 2-(pyridin-4-yl)ethanone scaffold, this section provides detailed methodologies for key experiments, adapted from relevant literature on pyridine-based kinase inhibitors.

General Synthesis of Pyridine-Based Compounds

The synthesis of pyridine derivatives often involves multi-step procedures. A common approach is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents onto a pyridine core. For example, the synthesis of 6-phenylpyridin-2-yl guanidine derivatives involves a Pd(OAc)2/S-Phos catalyzed Suzuki-Miyaura cross-coupling between a bromo-aminopyridine and a phenylboronic acid derivative.[3]

In Vitro Kinase Inhibition Assay (Example: PIM-1)

The inhibitory activity of compounds against a target kinase can be determined using various assay formats. A common method is a radiometric filter binding assay.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (e.g., PIM-1), a substrate peptide (e.g., CREBtide), and [γ-33P]ATP in a kinase assay buffer.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Staurosporine) and a negative control (vehicle, e.g., DMSO).

-

Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Filtration: Stop the reaction by adding an acid (e.g., phosphoric acid) and spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

-

Washing: Wash the filter membrane multiple times with an appropriate buffer to remove unincorporated [γ-33P]ATP.

-

Scintillation Counting: Measure the radioactivity retained on the filter membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Assay for Cytotoxicity (MTT Assay)

The cytotoxicity of synthesized compounds is often evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The pyridine moiety imparts favorable physicochemical properties that are advantageous for drug design. While the specific biological profile of this compound remains to be elucidated, the extensive research on related pyridine-containing molecules underscores the potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on the this compound core. Systematic modification of the tolyl group and the pyridine ring will likely yield compounds with potent and selective activity against various therapeutic targets. Comprehensive profiling, including in vitro and in vivo studies, will be crucial to uncover the full potential of this versatile scaffold in medicinal chemistry.

References

Methodological & Application

Applications of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, with the CAS Number 100866-13-5, is a versatile bifunctional molecule containing both a pyridine ring and a ketone moiety.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and molecules with potential pharmacological activity. The pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, while the ketone group and the adjacent methylene bridge offer multiple sites for chemical modification.

While specific documented applications for this compound are limited in publicly available literature, its structural analogs, such as the 2-pyridyl and 3-pyridyl isomers, are widely employed in medicinal chemistry and materials science. This document provides an overview of the potential applications of this compound based on the known reactivity of its structural isomers and related pyridyl ketones. The protocols and application notes presented herein are representative examples of the synthetic utility of this class of compounds.

Application Note 1: Synthesis of Chalcone Derivatives as Precursors for Bioactive Heterocycles

Pyridyl ethanone derivatives are excellent starting materials for the synthesis of chalcones, which are important intermediates in the preparation of flavonoids, pyrazolines, and other biologically active compounds. The Claisen-Schmidt condensation of a pyridyl ethanone with an aromatic aldehyde yields the corresponding pyridyl chalcone. These chalcones can then undergo further cyclization reactions to generate a variety of heterocyclic scaffolds.

Key Features:

-

Versatile Intermediates: Chalcones are precursors to a wide range of heterocyclic compounds.

-

Biological Activity: Many chalcone derivatives exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]

-

Straightforward Synthesis: The Claisen-Schmidt condensation is a reliable and high-yielding reaction.

Table 1: Representative Synthesis of Pyridyl Chalcones

| Entry | Pyridyl Ketone | Aldehyde | Product | Yield (%) | Reference |

| 1 | 1-(Pyridin-2-yl)ethanone | Pyridine-2-carbaldehyde | (E)-1-(Phenyl)-3-(pyridin-2-yl)prop-2-en-1-one derivatives | 37-68 | [2] |

| 2 | Substituted Acetophenones | Pyridine-3-carbaldehyde | Pyridine-3-yl chalcone derivatives | Not Specified | [4] |

Experimental Protocol 1: Synthesis of a Pyridyl Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize a chalcone from a pyridyl ethanone derivative.

Materials:

-

This compound (or a suitable analog)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in ethanol.

-

To this solution, add one pellet of potassium hydroxide.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate and wash it with diethyl ether and n-hexane.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

Application Note 2: Synthesis of Substituted Pyridines

The core structure of this compound can itself be constructed through various synthetic strategies, which can be adapted to create a library of substituted pyridyl ketones. One common method involves the reaction of an enamine with an unsaturated ketone in a formal [3+3] cycloaddition.

Key Features:

-

Access to Diverse Analogs: This methodology allows for the synthesis of a wide range of substituted pyridyl ketones.

-

High Atom Economy: Cycloaddition reactions are generally efficient in terms of atom economy.

-

Medicinal Chemistry Relevance: Substituted pyridines are a common motif in many pharmaceuticals.

Experimental Protocol 2: Synthesis of a 2-(Pyridin-yl)-1-(aryl)ethanone Derivative (Analogous)

This protocol is based on the synthesis of the isomeric compound, 2-(pyridin-2-yl)-1-(p-tolyl)ethanone, and illustrates a general approach to this class of molecules.[5]

Materials:

-

2-Picoline (α-picoline)

-

n-Butyllithium (n-BuLi) in hexanes

-

p-Tolunitrile

-

Sulfuric acid

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Water

Procedure:

-

To a solution of 2-picoline in anhydrous THF, slowly add a solution of n-butyllithium in hexanes at 0 °C with stirring.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and add p-tolunitrile.

-